

# Application Notes and Protocols for Studying Fear Extinction in Rodents Using SPV106

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | SPV106  |           |  |  |  |
| Cat. No.:            | B610957 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fear extinction is a fundamental learning process wherein a conditioned fear response diminishes upon repeated exposure to the conditioned stimulus (CS) in the absence of the aversive unconditioned stimulus (US). This process is critical for adaptive behavior and is a key target for therapeutic interventions in anxiety and trauma-related disorders. Epigenetic mechanisms, particularly histone acetylation, have emerged as crucial regulators of the gene expression programs underlying memory formation and consolidation, including that of fear extinction.

**SPV106**, also known as Pentadecylidenemalonate 1b, is a pharmacological agent that modulates histone acetyltransferase (HAT) activity. Specifically, it acts as a mixed activator/inhibitor, potentiating the activity of p300/CBP-associated factor (PCAF) while inhibiting p300/CBP. Research has demonstrated that systemic administration of **SPV106** enhances fear extinction memory and prevents the renewal of fear in mice, highlighting its potential as a tool to investigate the molecular mechanisms of fear extinction and as a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for utilizing **SPV106** in rodent models of fear extinction, based on published research.



## Mechanism of Action: PCAF-Mediated Fear Extinction

**SPV106**'s effects on fear extinction are attributed to its activation of PCAF within the infralimbic prefrontal cortex (ILPFC), a brain region critical for the consolidation of extinction memory. The proposed signaling pathway involves the following key steps:

- SPV106 Administration: Systemic administration of SPV106 leads to its availability in the central nervous system.
- PCAF Activation: Within the ILPFC, SPV106 potentiates the histone acetyltransferase activity of PCAF.
- Histone Acetylation: Activated PCAF increases the acetylation of histones, particularly at the promoter regions of specific genes. This epigenetic modification leads to a more open chromatin structure, facilitating gene transcription.
- Transcriptional Regulation: The enhanced histone acetylation influences the binding of transcription factors. Notably, it facilitates the transient recruitment of the repressive transcription factor Activating Transcription Factor 4 (ATF4) to the promoter of the immediate early gene zif268 (also known as Egr1).[1][2]
- Modulation of Gene Expression: The binding of ATF4 competitively inhibits the expression of zif268. The regulation of zif268 and other plasticity-related genes is thought to be a critical step in consolidating the new memory of fear extinction, potentially by interfering with the reconsolidation of the original fear memory trace.[1][2]

#### **Data Presentation**

The following tables summarize the key quantitative findings from a pivotal study by Wei et al. (2012) investigating the effects of **SPV106** on fear extinction in mice.



| Treatment<br>Group | Fear<br>Conditioning<br>(% Freezing) | Extinction<br>Training (%<br>Freezing - Last<br>Trial) | Extinction Test<br>(% Freezing) | Fear Renewal<br>Test (%<br>Freezing) |
|--------------------|--------------------------------------|--------------------------------------------------------|---------------------------------|--------------------------------------|
| Vehicle            | ~60%                                 | ~20%                                                   | ~45%                            | ~55%                                 |
| SPV106             | ~60%                                 | ~10%                                                   | ~20%                            | ~25%                                 |

Table 1: Effect of Systemic **SPV106** Administration on Fear Extinction and Renewal. Data are approximated from graphical representations in Wei et al. (2012). "Fear Conditioning" represents the freezing level at the end of the conditioning phase. "Extinction Training" shows the freezing level at the end of the extinction session. "Extinction Test" indicates freezing during a recall test in the extinction context. "Fear Renewal Test" shows freezing when the conditioned stimulus is presented in the original conditioning context.

## **Experimental Protocols**

The following are detailed methodologies for conducting fear conditioning, extinction, and renewal experiments with **SPV106** in mice, adapted from Wei et al. (2012).

## **Materials and Reagents**

- **SPV106** (Pentadecylidenemalonate 1b)
- Vehicle (e.g., 10% DMSO in saline)
- C57BL/6 mice (male, 8-12 weeks old)
- Fear conditioning chambers with grid floors capable of delivering foot shocks
- A separate, distinct context for extinction training
- Sound-attenuating chambers
- Video recording and analysis software for scoring freezing behavior

## **Experimental Workflow**





Click to download full resolution via product page

Experimental timeline for **SPV106**-mediated fear extinction study.



## **Protocol 1: Auditory Fear Conditioning**

- Habituation: Place the mouse in the conditioning chamber (Context A) and allow for a 3-minute habituation period.
- Conditioning: Administer three pairings of an auditory conditioned stimulus (CS) and an unconditioned stimulus (US).
  - o CS: A 2-minute, 80 dB white noise.
  - US: A 1-second, 0.7 mA foot shock that co-terminates with the CS.
  - Inter-trial interval (ITI): 2 minutes.
- Post-Conditioning: Leave the mouse in the chamber for an additional 2 minutes before returning it to its home cage.
- Data Analysis: Score freezing behavior during the CS presentations. Freezing is defined as the complete absence of movement except for respiration.

### **Protocol 2: Fear Extinction Training with SPV106**

- Drug Administration: 30 minutes prior to extinction training, administer SPV106 or vehicle to the mice.
  - Dosage: 10 mg/kg, intraperitoneal (i.p.) injection.
  - Vehicle: 10% DMSO in saline.
- Context Change: Place the mouse in a novel context (Context B) that is distinct from the conditioning context in terms of olfactory, visual, and tactile cues.
- Habituation: Allow the mouse to habituate to the extinction context for 3 minutes.
- Extinction Training: Present 15 non-reinforced CS (2-minute, 80 dB white noise)
   presentations with a 5-second ITI.
- Post-Extinction: Return the mouse to its home cage after the session.



 Data Analysis: Score freezing behavior during each CS presentation to assess the rate of extinction.

#### **Protocol 3: Extinction Test**

- Context: Place the mouse back into the extinction context (Context B).
- Habituation: Allow a 3-minute habituation period.
- Test: Present two non-reinforced CS presentations.
- Data Analysis: Score freezing behavior during the CS presentations to assess the recall of extinction memory.

#### **Protocol 4: Fear Renewal Test**

- Context: Place the mouse back into the original conditioning context (Context A).
- Habituation: Allow a 3-minute habituation period.
- Test: Present two non-reinforced CS presentations.
- Data Analysis: Score freezing behavior during the CS presentations to assess the renewal of the fear response.

## Mandatory Visualizations Signaling Pathway of PCAF-Mediated Fear Extinction





Click to download full resolution via product page

PCAF signaling pathway in fear extinction enhanced by **SPV106**.



#### Conclusion

**SPV106** serves as a valuable pharmacological tool for investigating the epigenetic mechanisms underlying fear extinction. Its ability to enhance extinction memory through the activation of the PCAF signaling pathway in the infralimbic prefrontal cortex provides a specific molecular target for further research. The protocols outlined in these application notes offer a standardized framework for studying the effects of **SPV106** in rodent models of fear extinction, which can contribute to a deeper understanding of fear-related memory processes and the development of novel therapeutic strategies for anxiety disorders. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national quidelines for animal welfare.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] p300/CBP-Associated Factor Selectively Regulates the Extinction of Conditioned Fear | Semantic Scholar [semanticscholar.org]
- 2. p300/CBP-associated factor selectively regulates the extinction of conditioned fear PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Fear Extinction in Rodents Using SPV106]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610957#using-spv106-to-study-fear-extinction-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com